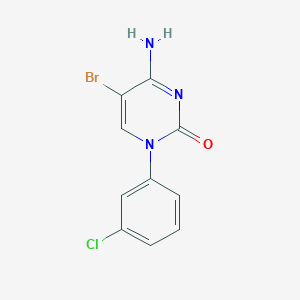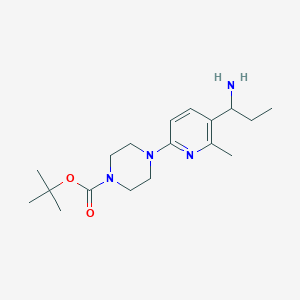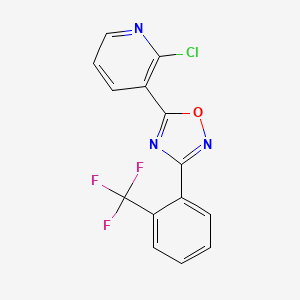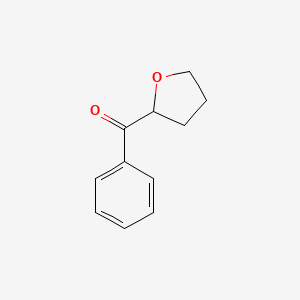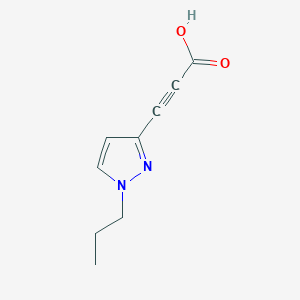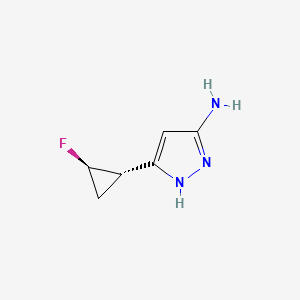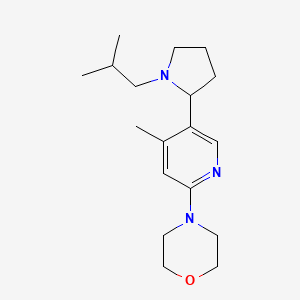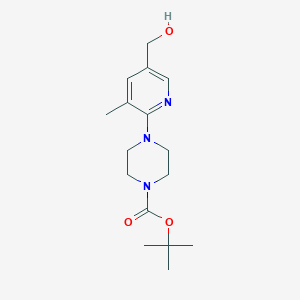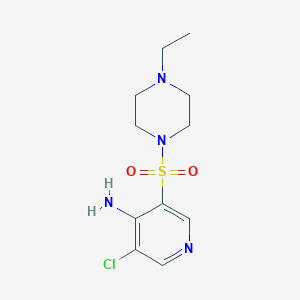
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a versatile chemical compound with the molecular formula C11H17ClN4O2S and a molecular weight of 304.8 g/mol . This compound is known for its high purity, typically at least 95%, and is used in various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 1-ethylpiperazine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Sulfonylation: The sulfonyl group can participate in various reactions, including sulfonylation of other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, sulfonyl derivatives, and reduced or oxidized forms of the original compound .
Applications De Recherche Scientifique
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a tool for investigating enzyme functions.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine stands out due to its unique combination of a chloro group, a sulfonyl group, and an ethylpiperazine moiety. This combination imparts specific chemical properties and reactivity that make it valuable for various applications. Its high purity and well-defined structure also contribute to its uniqueness and utility in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C11H17ClN4O2S |
|---|---|
Poids moléculaire |
304.80 g/mol |
Nom IUPAC |
3-chloro-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-4-amine |
InChI |
InChI=1S/C11H17ClN4O2S/c1-2-15-3-5-16(6-4-15)19(17,18)10-8-14-7-9(12)11(10)13/h7-8H,2-6H2,1H3,(H2,13,14) |
Clé InChI |
HEHXZFYHPJSXHL-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





